molecular formula C18H14N2O2 B055033 methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate CAS No. 116617-18-6

methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate

Cat. No.: B055033
CAS No.: 116617-18-6
M. Wt: 290.3 g/mol
InChI Key: KFLDWHRPRZSDAU-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate is a complex organic compound with a unique structure that includes an indene core, a cyano group, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the synthesis may proceed through a series of steps including condensation, cyclization, and functional group transformations. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate: shares similarities with other indene derivatives, such as indole and indazole compounds.

    Indole Derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.

    Indazole Derivatives: Similar to indoles, indazoles have a fused ring system and are used in various pharmaceutical applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications. The presence of both an amino and a cyano group on the indene core allows for a wide range of chemical modifications and interactions.

Properties

IUPAC Name

methyl 3-amino-1-cyano-1-phenylindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-22-17(21)15-16(20)13-9-5-6-10-14(13)18(15,11-19)12-7-3-2-4-8-12/h2-10H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLDWHRPRZSDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377470
Record name methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116617-18-6
Record name methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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